2-(4-hydroxyanilino)-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13385989
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O2 |
|---|---|
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 2-(4-hydroxyanilino)-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C14H11N3O2/c18-10-7-5-9(6-8-10)15-14-16-12-4-2-1-3-11(12)13(19)17-14/h1-8,18H,(H2,15,16,17,19) |
| Standard InChI Key | VDZGGAHOCXNTDP-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)O |
Introduction
Structural and Chemical Profile of 2-(4-Hydroxyanilino)-1H-quinazolin-4-one
Molecular Architecture
The compound features a bicyclic quinazolin-4-one core (C8H5N2O) fused with a 4-hydroxyanilino group (-NH-C6H4-OH) at position 2. This substitution introduces hydrogen-bonding capabilities via the phenolic -OH and secondary amine groups, potentially enhancing interactions with biological targets.
Table 1: Hypothesized Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26 g/mol |
| LogP (Partition Coefficient) | ~1.5 (estimated) |
| Hydrogen Bond Donors | 3 (-NH, -OH) |
| Hydrogen Bond Acceptors | 4 (ketone O, aromatic N, -OH) |
The LogP estimation aligns with trends observed in analogous 2-substituted quinazolinones, where hydrophobic substituents increase lipophilicity . The 4-hydroxyanilino group may improve water solubility relative to alkyl-substituted derivatives due to polar interactions .
Synthetic Strategies for 2-Substituted Quinazolin-4-ones
General Quinazolinone Synthesis
Recent advances in quinazolinone synthesis emphasize atom-economical methods. A pivotal approach involves the condensation of 2-aminobenzamides with carbonyl equivalents under oxidative conditions. For example, H2O2-mediated coupling with dimethyl sulfoxide (DMSO) as a carbon source enables the formation of the quinazolinone ring .
Representative Reaction Pathway:
-
Substrate Activation: 2-Aminobenzamide reacts with DMSO-derived formaldehyde equivalents.
-
Cyclization: Intramolecular nucleophilic attack forms the pyrimidine ring.
-
Oxidation: H2O2 facilitates aromatization to yield the quinazolin-4-one core .
Adapting Methodologies for 4-Hydroxyanilino Derivatives
Introducing the 4-hydroxyanilino group likely requires post-cyclization functionalization. Potential strategies include:
-
Buchwald–Hartwig Amination: Palladium-catalyzed coupling of halogenated quinazolinones with 4-aminophenol .
-
Nucleophilic Aromatic Substitution: Direct displacement of a leaving group (e.g., Cl) at C2 using 4-hydroxyaniline under basic conditions .
Table 2: Comparative Synthetic Routes for 2-Substituted Quinazolinones
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| H2O2/DMSO Oxidation | 150°C, 20 h | 65–78 | |
| NH4I/TBHP System | 80°C, 12 h | 70–85 | |
| Microwave-Assisted | 100°C, 30 min | 82–90 |
Biological Activities and Mechanistic Insights
Antioxidant Properties
Polyphenolic quinazolinone derivatives, particularly those with ortho-diphenolic groups, exhibit radical scavenging activities comparable to ascorbic acid . The 4-hydroxyanilino substituent’s lone phenolic -OH may confer moderate antioxidant capacity, though less potent than multi-hydroxylated analogues .
Mechanistic Pathways:
-
Radical Scavenging: Hydrogen atom transfer (HAT) from the phenolic -OH to reactive oxygen species (ROS).
-
Metal Chelation: Coordination of Fe²+/Cu²+ ions, mitigating Fenton reaction-driven oxidative stress .
Therapeutic Applications and Future Directions
Oncology
The compound’s structural similarity to CDK and microtubule inhibitors suggests potential in cancers reliant on dysregulated cell cycle progression (e.g., breast, prostate). Combination therapies with DNA-damaging agents could synergize to enhance efficacy .
Neurodegenerative Diseases
| Objective | Methodology | Expected Outcome |
|---|---|---|
| Synthesis Optimization | Flow chemistry approaches | Reduced reaction time (<6 h) |
| In Vivo Toxicity Profiling | Rodent models | LD50 determination |
| Target Identification | Chemoproteomic screening | Novel kinase/microtubule targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume